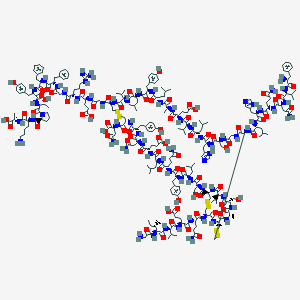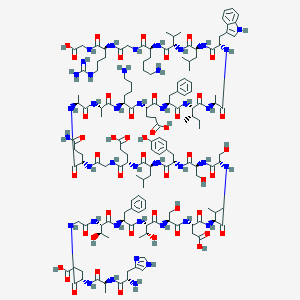
Gly-arg-gly-asp-ser
Übersicht
Beschreibung
GRGDS is a pentapeptide that forms the cell-binding domain of a glycoprotein, osteopontin . It binds to integrin receptors αvβ3 and αvβ5 with estimated IC50 of ∼5 and ∼6.5 μM . It is an integrin binding sequence that inhibits integrin receptor function . GRGDS directly and specifically bind pro-caspase-8, pro-caspase-9, and pro-caspase-3 . The synthetic peptide GRGDS mimics the cellular binding site of many adhesive proteins in the extracellular matrix and causes rounding and detachment of spread cells .
Synthesis Analysis
GRGDS can be synthesized as a part of hydrogels. For example, protected GRGDS functionalised hydrogels are synthesized and then deprotected (and activated for cell adhesion) by reaction with glutathione-S-transferase .
Molecular Structure Analysis
The molecular formula of GRGDS is C15H27N7O8 . Its molecular weight is 433.42 g/mol . The IUPAC name is (3S)-3-[[2-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-4-[[1-carboxy-2-hydroxyethyl]amino]-4-oxobutanoic acid .
Chemical Reactions Analysis
GRGDS can be used in the formation of hydrogels. For instance, arg-protected GRGDS methacrylate monomers are copolymerized to form hydrogels, which are then deprotected by reaction with glutathione-S-transferase .
Physical And Chemical Properties Analysis
The physical and chemical properties of GRGDS are closely related to its structure and composition. It is a pentapeptide with a molecular weight of 433.42 g/mol . It has a complex structure with multiple functional groups, which contribute to its ability to bind to integrin receptors and inhibit their function .
Wissenschaftliche Forschungsanwendungen
Thrombolysis Therapy
The peptide sequence GRGDSP has been used in the development of a novel biodegradable delivery nanosystem for thrombolysis therapy . This system, known as the urokinase/poly-α, β-d, l-aspartyl-Arg-Gly-Asp-Ser complex (UK/PD-RGDS), was synthesized and tested for its thrombolytic potency. The results showed that the thrombolytic potency of the UK/PD-RGDS complex was 1.3 times that of commercial urokinase .
Cell Attachment Studies
GRGDSP has been used in coating well plates to monitor cell attachment by crystal violet staining . This application is crucial in studying cell adhesion and migration, which are fundamental processes in many biological phenomena such as wound healing, immune response, and cancer metastasis .
Viral Replication Studies
The peptide has been used to treat baby hamster kidney (BHK-21) cells to study the role of the Arg-Gly-Asp (RGD) motif in the replication of Japanese encephalitis virus (JEV) . Understanding the role of RGD motifs in viral replication can provide insights into the development of antiviral therapies .
Integrin Research
GRGDSP is widely used in integrin research as a soluble integrin-blocking RGD-based peptide . Integrins are a family of cell surface receptors that mediate the attachment between a cell and its surroundings, including other cells and the extracellular matrix .
Cardiovascular Implant Surface Modification
GRGDSP can stimulate endothelialization by modifying the surface of cardiovascular implants . The major cell-binding domain of GRGDSP helps to promote cell adhesion on a wide range of substrates, which is crucial for the success of implantable medical devices .
Drug Delivery Systems
The peptide sequence has been used in the development of targeted drug delivery systems . For example, the UK/PD-RGDS complex mentioned earlier is a type of targeted drug delivery system designed to carry drugs to target the thrombus, reduce the dosage of the drug, and system side effects .
Wirkmechanismus
Target of Action
The primary target of the peptide Gly-Arg-Gly-Asp-Ser (GRGDSP) is integrin , a family of cell surface receptors . Integrins play a crucial role in cell adhesion, a process that is essential for cell migration, differentiation, and survival .
Mode of Action
GRGDSP interacts with its targets, the integrins, through a specific sequence of amino acids, known as the RGD (Arg-Gly-Asp) motif . This motif is recognized by certain integrins, leading to the binding of the peptide to the integrin . This interaction can inhibit the adherence of cells (such as tumor cells) to the endothelial cells of blood vessels, limiting metastasis .
Biochemical Pathways
The interaction of GRGDSP with integrins affects various biochemical pathways. The binding of GRGDSP to integrins can disrupt the normal function of these proteins, affecting processes such as cell adhesion, migration, and survival . .
Result of Action
The binding of GRGDSP to integrins can have various effects at the molecular and cellular levels. For example, it can inhibit cell adhesion, potentially limiting the spread of cancer cells . It can also promote cell spreading and increase cell viability when introduced into certain types of hydrogels .
Eigenschaften
IUPAC Name |
(3S)-3-[[2-[[(2S)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-4-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30N8O9/c18-5-11(27)23-8(2-1-3-21-17(19)20)14(31)22-6-12(28)24-9(4-13(29)30)15(32)25-10(7-26)16(33)34/h8-10,26H,1-7,18H2,(H,22,31)(H,23,27)(H,24,28)(H,25,32)(H,29,30)(H,33,34)(H4,19,20,21)/t8-,9-,10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGNVSYKVCGAEHK-GUBZILKMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)O)NC(=O)CN)CN=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C[C@@H](C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)O)NC(=O)CN)CN=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30N8O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60914518 | |
| Record name | 3-{[2-({2-[(2-Amino-1-hydroxyethylidene)amino]-5-carbamimidamido-1-hydroxypentylidene}amino)-1-hydroxyethylidene]amino}-4-[(1-carboxy-2-hydroxyethyl)imino]-4-hydroxybutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60914518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
490.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Gly-arg-gly-asp-ser | |
CAS RN |
96426-21-0 | |
| Record name | Glycyl-arginyl-glycyl-aspartyl-serine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096426210 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-{[2-({2-[(2-Amino-1-hydroxyethylidene)amino]-5-carbamimidamido-1-hydroxypentylidene}amino)-1-hydroxyethylidene]amino}-4-[(1-carboxy-2-hydroxyethyl)imino]-4-hydroxybutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60914518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: GRGDS is a pentapeptide containing the minimal amino acid sequence Arg-Gly-Asp (RGD) recognized by various integrin receptors on the surface of cells [, , ]. Integrins are transmembrane receptors that mediate cell-to-cell and cell-to-extracellular matrix (ECM) adhesion []. GRGDS competitively binds to integrins, preventing the binding of natural ligands such as fibronectin, vitronectin, and collagen [].
ANone: Blocking integrin function with GRGDS can have various downstream effects, including:
- Inhibition of platelet aggregation: GRGDS inhibits the binding of fibrinogen to platelet glycoprotein IIb/IIIa (αIIbβ3 integrin), preventing platelet aggregation [, ].
- Inhibition of cell adhesion and spreading: GRGDS can inhibit the attachment and spreading of various cell types, including fibroblasts, osteoblasts, and tumor cells, by blocking their interaction with ECM proteins [, , , ].
- Modulation of cell signaling: Integrin engagement activates various intracellular signaling pathways involved in cell survival, proliferation, migration, and differentiation. GRGDS binding can disrupt these signaling events and alter cellular behavior [, ].
ANone: The molecular formula of GRGDS is C21H39N9O11, and its molecular weight is 589.6 g/mol.
ANone: While spectroscopic data like NMR or IR might be available for GRGDS, the provided research papers primarily focus on its biological activity and mechanism of action, not its detailed structural characterization.
A: GRGDS is often incorporated into biomaterials to improve cell adhesion, proliferation, and differentiation [, ]. For example, GRGDS can be immobilized on titanium surfaces to enhance the osseointegration of dental implants [].
ANone: GRGDS is a peptide and does not possess intrinsic catalytic properties. Its activity relies on its ability to bind to integrins and modulate their function.
ANone: The provided research papers primarily focus on experimental studies of GRGDS. While computational studies could offer valuable insights into GRGDS-integrin interactions, such studies are not covered in the provided abstracts.
A: Even minor modifications to the RGD sequence, such as substituting Asp with Glu, can significantly reduce the peptide's ability to inhibit integrin binding and cell adhesion [, ]. The flanking residues outside the RGD motif can also influence activity and selectivity for different integrin subtypes [, ]. Cyclization of the peptide can enhance its potency and stability [].
ANone: The stability of GRGDS can be affected by factors like pH, temperature, and the presence of enzymes. Specific stability data under various conditions is not reported in the provided abstracts.
A: Encapsulating GRGDS into liposomes or nanoparticles can improve its stability, control its release, and enhance its delivery to target cells or tissues [, ].
ANone: The provided research primarily focuses on the fundamental mechanism of action, structure-activity relationship, and in vitro/in vivo effects of GRGDS. Information regarding SHE regulations, PK/PD, toxicity, drug delivery strategies, analytical methods, environmental impact, and other aspects mentioned in your query are not discussed in the provided abstracts.
ANone:
- Discovery of the RGD sequence as a cell-binding motif: The identification of the RGD sequence in fibronectin and its role in mediating cell adhesion was a significant milestone [].
- Development of synthetic RGD peptides as integrin antagonists: The synthesis of GRGDS and other RGD-containing peptides allowed researchers to investigate the function of specific integrins and explore their therapeutic potential [].
- Incorporation of GRGDS into biomaterials: The use of GRGDS to functionalize biomaterials and improve their biocompatibility represents an important application of this peptide [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















